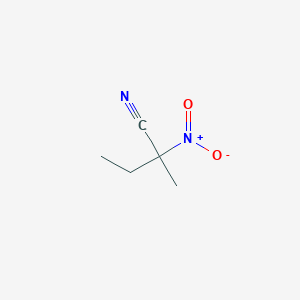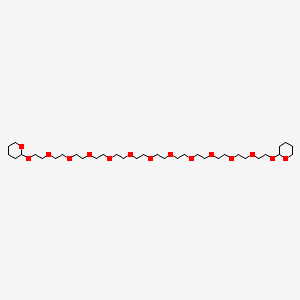
Thp-peg12-thp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thp-peg12-thp is a homobifunctional polyethylene glycol (PEG) linker containing two tetrahydropyran (THP) groups. This compound is used in various scientific and industrial applications due to its unique properties, such as increased water solubility and the ability to form stable conjugates with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thp-peg12-thp involves the protection of hydroxyl groups with tetrahydropyran (THP) groups. The THP groups act as protecting groups for alcohols, which can be removed under acidic conditions. The synthetic route typically involves the reaction of PEG with THP in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process may also include purification steps such as distillation or chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Thp-peg12-thp undergoes various chemical reactions, including:
Oxidation: The THP groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The THP groups can be reduced to form alcohols.
Substitution: The THP groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Thp-peg12-thp has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved stability and solubility.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings .
Mecanismo De Acción
The mechanism of action of Thp-peg12-thp involves the formation of stable conjugates with other molecules through its THP groups. The THP groups can be selectively removed under acidic conditions, allowing for the controlled release of the conjugated molecules. This property makes this compound an effective linker in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Thp-peg11-thp: Similar to Thp-peg12-thp but with one less ethylene glycol unit.
Thp-peg13-thp: Similar to this compound but with one more ethylene glycol unit.
Uniqueness
This compound is unique due to its specific length and the presence of two THP groups, which provide optimal properties for certain applications. Its increased water solubility and ability to form stable conjugates make it particularly useful in drug delivery and biomolecule modification.
Propiedades
Fórmula molecular |
C34H66O15 |
|---|---|
Peso molecular |
714.9 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C34H66O15/c1-3-7-46-33(5-1)48-31-29-44-27-25-42-23-21-40-19-17-38-15-13-36-11-9-35-10-12-37-14-16-39-18-20-41-22-24-43-26-28-45-30-32-49-34-6-2-4-8-47-34/h33-34H,1-32H2 |
Clave InChI |
PPXWVHXHHPVTSS-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[(2R)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-4-morpholin-4-yl-1H-pyrimidin-6-one](/img/structure/B11937769.png)


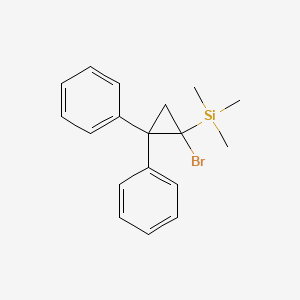

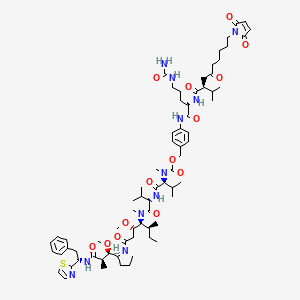
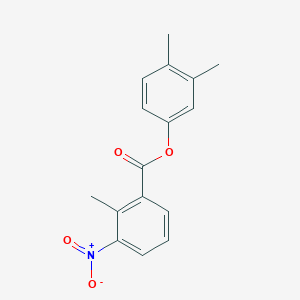
![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937836.png)





